

# Application Note: In Vitro Dissolution Testing of Adinazolam Mesylate Tablet Formulations

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## Compound of Interest

Compound Name: Adinazolam Mesylate

Cat. No.: B1664377

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## Introduction

Adinazolam is a triazolobenzodiazepine that has demonstrated anxiolytic and antidepressant properties.[1] The mesylate salt of adinazolam is known to be soluble in water, a critical physicochemical property influencing the design of in vitro dissolution studies.[2][3] In vitro dissolution testing is a crucial quality control measure in pharmaceutical development and manufacturing.[4][5] It provides essential information about the rate and extent of drug release from a solid dosage form, which can be indicative of its in vivo performance. This application note outlines a detailed protocol for the in vitro dissolution testing of immediate-release **adinazolam mesylate** tablet formulations, providing a framework for researchers, scientists, and drug development professionals. The methodology is based on established principles for highly soluble drug substances and leverages high-performance liquid chromatography (HPLC) for accurate quantification.

## Physicochemical Properties of Adinazolam Mesylate

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to developing a robust dissolution method.

Property	Value	Reference
Chemical Formula	C20H22ClN5O3S	
Molar Mass	447.94 g/mol	
Solubility	The free base is insoluble in water, while the mesylate salt is soluble in water (> 100 mg/mL).	
pKa (Strongest Basic)	6.39	

The high water solubility of **adinazolam mesylate** suggests that the dissolution of immediate-release tablets is likely to be rapid. Therefore, the dissolution method should be designed to effectively discriminate between different formulations without being overly aggressive.

## Experimental Protocol

This protocol provides a step-by-step guide for performing in vitro dissolution testing of **adinazolam mesylate** tablets.

### 1. Materials and Reagents

- **Adinazolam Mesylate** Reference Standard
- **Adinazolam Mesylate** Tablets (Test and Reference Formulations)
- Hydrochloric Acid (HCl), analytical grade
- Purified Water
- Acetonitrile, HPLC grade
- Methanol, HPLC grade
- Phosphate buffer components, analytical grade

### 2. Equipment

- USP Apparatus 2 (Paddle Apparatus)
- Dissolution Test Station with water bath and vessels
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Analytical Balance
- pH Meter
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PVDF)

### 3. Dissolution Method Parameters

The following parameters are recommended based on the high solubility of **adinazolam mesylate** and general guidelines for immediate-release dosage forms.

Parameter	Recommended Condition	Justification
Apparatus	USP Apparatus 2 (Paddle)	Commonly used for tablets and provides good hydrodynamics.
Dissolution Medium	900 mL of 0.1 N HCl	Simulates gastric fluid and ensures sink conditions for the highly soluble adinazolam mesylate.
Temperature	37 ± 0.5 °C	Mimics human body temperature.
Rotation Speed	50 rpm	A standard speed for paddle apparatus, gentle enough to avoid excessive turbulence but sufficient for adequate mixing.
Sampling Time Points	5, 10, 15, 20, 30, and 45 minutes	Captures the rapid dissolution profile expected for a highly soluble drug in an immediate-release formulation.
Sample Volume	5 mL	Sufficient for analysis without significantly altering the total volume of the dissolution medium.

#### 4. Preparation of Solutions

- **Dissolution Medium (0.1 N HCl):** Carefully add 8.3 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of purified water. Dilute to volume with purified water and mix well.
- **Standard Stock Solution:** Accurately weigh about 25 mg of **Adinazolam Mesylate** Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the dissolution medium.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the dissolution medium to bracket the expected concentrations of the samples.

## 5. Dissolution Procedure

- Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.
- Allow the medium to equilibrate to  $37 \pm 0.5$  °C.
- Place one **adinazolam mesylate** tablet into each vessel.
- Start the apparatus at 50 rpm.
- At each specified time point, withdraw 5 mL of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
- Immediately filter the withdrawn sample through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
- Replace the withdrawn volume with an equal volume of fresh dissolution medium pre-heated to  $37 \pm 0.5$  °C.
- Analyze the filtered samples by HPLC.

## 6. HPLC Analysis

A validated HPLC method is essential for the accurate quantification of adinazolam in the dissolution samples. The following is a representative method.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	248 nm
Column Temperature	30 °C

## 7. Data Analysis

Calculate the percentage of adinazolam dissolved at each time point using the following formula:

$\% \text{ Dissolved} = (\text{Concentration of Adinazolam in sample} \times 900 \text{ mL} / \text{Labeled amount of Adinazolam per tablet}) \times 100$

## Hypothetical Dissolution Profile Comparison

The following table presents hypothetical dissolution data for three different **adinazolam mesylate** tablet formulations to illustrate the application of this protocol.

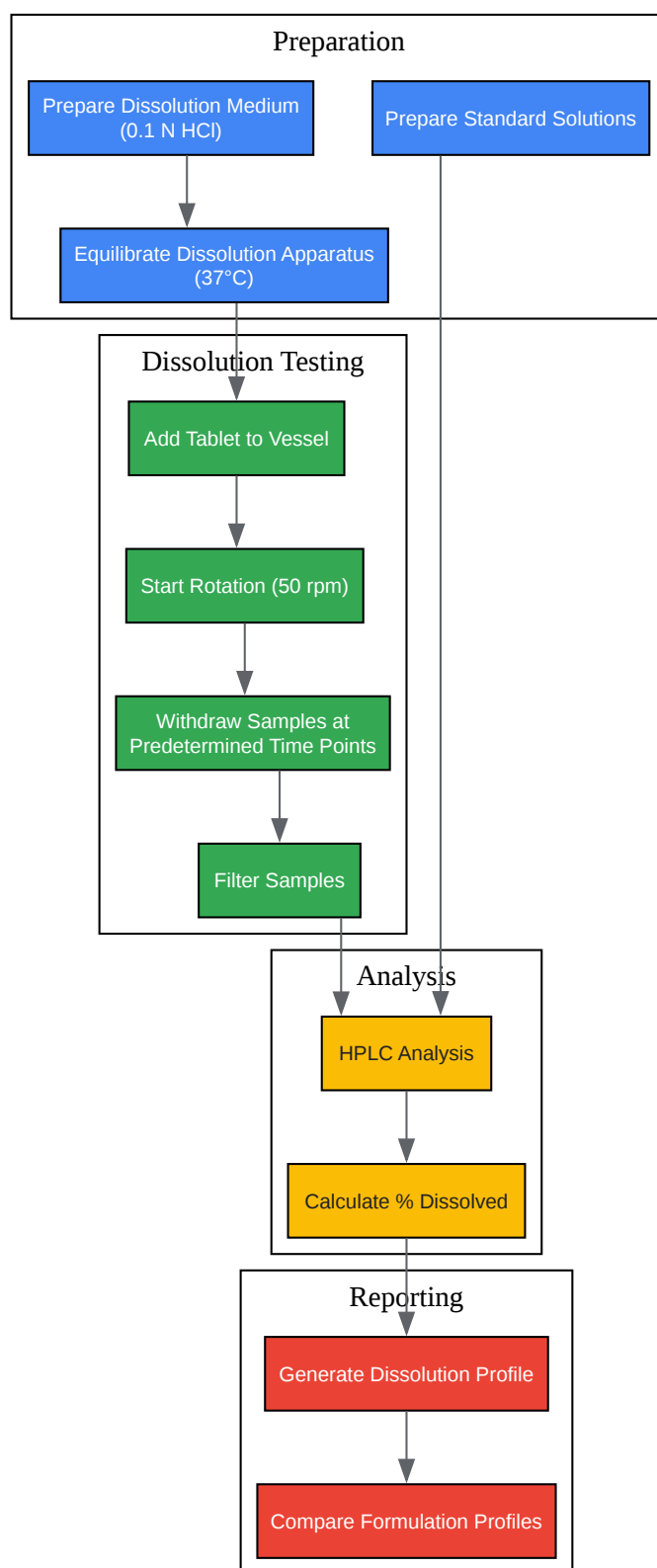
Time (minutes)	Formulation A (Reference) % Dissolved ( $\pm$ SD)	Formulation B (Test) % Dissolved ( $\pm$ SD)	Formulation C (Test) % Dissolved ( $\pm$ SD)
5	48 ( $\pm$ 3.1)	45 ( $\pm$ 2.8)	35 ( $\pm$ 4.2)
10	75 ( $\pm$ 2.5)	72 ( $\pm$ 3.5)	60 ( $\pm$ 3.9)
15	88 ( $\pm$ 1.9)	85 ( $\pm$ 2.1)	78 ( $\pm$ 2.5)
20	95 ( $\pm$ 1.5)	92 ( $\pm$ 1.8)	86 ( $\pm$ 2.0)
30	99 ( $\pm$ 1.2)	98 ( $\pm$ 1.3)	94 ( $\pm$ 1.7)
45	101 ( $\pm$ 0.9)	100 ( $\pm$ 1.1)	98 ( $\pm$ 1.4)

## Results and Discussion

The hypothetical data demonstrates that Formulations A and B exhibit rapid and similar dissolution profiles, with over 85% of the drug dissolved within 15 minutes. This is characteristic of a well-formulated immediate-release product containing a highly soluble drug. Formulation C shows a slightly slower dissolution rate, which could be due to differences in formulation excipients or manufacturing processes. This method demonstrates its ability to discriminate between formulations with different release characteristics.

## Experimental Workflow

The following diagram illustrates the logical flow of the in vitro dissolution testing process for **adinazolam mesylate** tablets.



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Caption: Experimental workflow for in vitro dissolution testing.



This application note provides a comprehensive and scientifically sound methodology for the in vitro dissolution testing of **adinazolam mesylate** tablets. The protocol is designed to be robust, reproducible, and capable of discriminating between different tablet formulations, thereby serving as a valuable tool for quality control and formulation development.

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